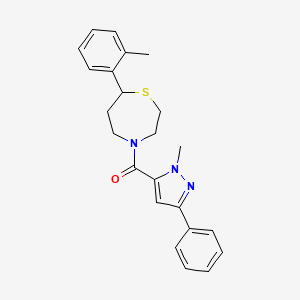

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-17-8-6-7-11-19(17)22-12-13-26(14-15-28-22)23(27)21-16-20(24-25(21)2)18-9-4-3-5-10-18/h3-11,16,22H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGCDWSDOSROLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluations, and the underlying mechanisms that contribute to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 397.56 g/mol. The structure features a pyrazole moiety linked to a thiazepane ring, which is known for conferring various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation techniques that are common in the formation of pyrazole and thiazole derivatives. These reactions often utilize readily available precursors such as substituted phenacyl bromides and thiourea derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole-thiazepane derivatives. For instance, compounds similar to our target showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) were reported to be in the range of 31.25–250 μg/mL, indicating moderate to good efficacy.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Example A | E. coli | 62.5 |

| Example B | S. aureus | 125 |

| Target Compound | E. coli, S. aureus | TBD |

Anti-inflammatory and Anticancer Activity

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been documented as effective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Moreover, thiazepane derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cell lines .

The biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit COX enzymes and other inflammatory mediators.

- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with protein synthesis are common mechanisms observed in pyrazole derivatives.

Case Studies

A notable study involved synthesizing a series of pyrazole-thiazepane derivatives and evaluating their biological activities. The results indicated that modifications at specific positions on the pyrazole ring significantly affected antibacterial potency and anti-inflammatory activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations:

Core Heterocycles: The target compound’s thiazepane ring differs from the thieno[2,3-b]thiophene in 7b and 10, which are fused bicyclic systems. The substitution of phenyl with thiophen-2-yl in the analog may alter electronic properties (e.g., electron-rich sulfur atom) and solubility.

Functional Groups: Compound 7b contains amino groups, which enhance hydrogen-bonding capacity, whereas the target compound lacks such polar substituents. This difference could influence solubility and target affinity . Compound 10 features electron-withdrawing cyanide groups, which may increase metabolic stability but reduce bioavailability compared to the target compound’s methyl and o-tolyl groups .

Synthetic Yields :

- Compound 7b was synthesized in 70% yield, while 10 achieved 75% yield via Method A . The target compound’s synthesis efficiency is unreported but may depend on the reactivity of the thiazepane intermediate.

Physicochemical and Spectral Comparisons

- IR Spectroscopy :

- NMR Data :

Bioactivity Implications

While bioactivity data for the target compound are unavailable, insights can be inferred from analogs:

- Thiophene/Thiazepane Hybrids : Lipophilic groups (e.g., o-tolyl) may enhance blood-brain barrier penetration, making such compounds candidates for central nervous system targets .

- Electron-Withdrawing Groups : Cyanide substituents in 10 could improve oxidative stability but may reduce oral bioavailability compared to the target compound’s alkyl/aryl groups .

Q & A

What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling the pyrazole and thiazepane moieties via a ketone linker. Key steps include:

- Hydrazine-mediated cyclization : Refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) to form the pyrazole ring .

- Thiazepane ring formation : Using nucleophilic substitution or ring-closing metathesis under inert conditions (e.g., N₂ atmosphere) to stabilize sulfur-containing intermediates .

- Solvent optimization : Ethanol or DMF/EtOH mixtures are preferred for recrystallization to improve purity and yield (70–80%) .

Critical factors : Reaction time, stoichiometric ratios, and solvent polarity significantly impact side-product formation.

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on pyrazole at δ 2.22 ppm) and confirms carbonyl linkages (δ 185 ppm) .

- IR spectroscopy : Identifies C=O stretches (~1720 cm⁻¹) and NH/aromatic vibrations (3200–3320 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., M⁺ at m/z 538) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrazole-thiazepane hybrids .

How can researchers optimize reaction conditions to minimize side products during synthesis?

Level: Advanced

Methodological Answer:

- Temperature control : Lowering reflux temperatures (e.g., 70–80°C) reduces decomposition of sulfur-containing intermediates .

- Catalyst screening : Piperidine or acetic acid accelerates cyclization while suppressing byproducts like unreacted hydrazines .

- Real-time monitoring : TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) tracks reaction progress and identifies side products early .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound from dimeric byproducts .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to compare activity across assays .

- Cell-line validation : Replicate studies in multiple lines (e.g., HEK293 vs. HepG2) to account for receptor heterogeneity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies, adjusting for variables like solvent (DMSO vs. saline) .

How does the o-tolyl group in the thiazepane ring influence pharmacokinetics compared to other substituents?

Level: Advanced

Methodological Answer:

- Lipophilicity : The o-tolyl group increases logP (~1.3 vs. 0.8 for furan analogs), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic stability : Methyl groups on o-tolyl slow CYP450-mediated oxidation compared to electron-deficient substituents (e.g., nitro groups) .

- SAR studies : Replace o-tolyl with p-methoxyphenyl to assess changes in binding affinity (e.g., via molecular docking) .

What purification methods are commonly used post-synthesis, and how do they affect purity?

Level: Basic

Methodological Answer:

- Recrystallization : Ethanol or DMF/EtOH (1:1) yields >95% purity, confirmed by melting point consistency (±2°C) .

- Flash chromatography : Silica gel with hexane/ethyl acetate (3:1) removes polar impurities but may lose 10–15% yield .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve enantiomeric impurities in chiral derivatives .

What computational/experimental approaches predict bioactivity in derivatives?

Level: Advanced

Methodological Answer:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays .

- Docking simulations : Use AutoDock Vina to map interactions with target proteins (e.g., kinases) and prioritize synthetic targets .

- In vitro screening : Test derivatives in parallel against a panel of receptors (e.g., GPCRs, ion channels) to identify off-target effects .

What are the critical steps in confirming molecular structure via X-ray crystallography?

Level: Basic

Methodological Answer:

- Crystal growth : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Software like SHELXL refines bond lengths/angles with R-factors < 0.05 .

How can cross-disciplinary approaches enhance understanding of the compound's mechanism?

Level: Advanced

Methodological Answer:

- Chemoproteomics : Combine SILAC labeling with affinity chromatography to identify cellular binding partners .

- Metabolomics : Track metabolite profiles (LC-MS) in treated cells to map downstream pathways .

- In vivo imaging : Radiolabel the compound (e.g., ¹⁴C) for biodistribution studies in animal models .

What experimental models evaluate environmental fate and ecotoxicological impact?

Level: Advanced

Methodological Answer:

- Abiotic degradation : Simulate hydrolysis/photolysis under UV light (pH 7–9) to measure half-life .

- Bioaccumulation assays : Expose Daphnia magna to graded concentrations and quantify tissue uptake via GC-MS .

- Microcosm studies : Assess soil/water partitioning and microbial degradation in mesocosms mimicking natural ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.